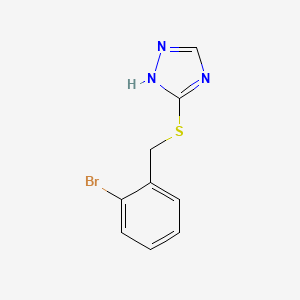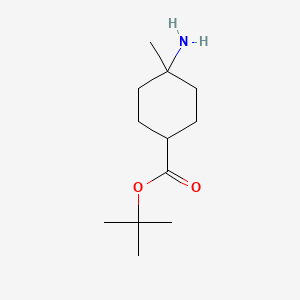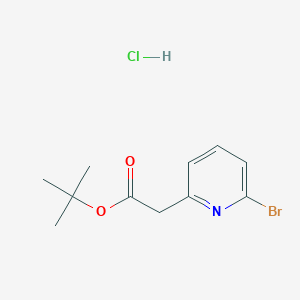
3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features an iodine atom at the 3-position and a carboxylic acid group at the 7-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4,5,6,7-tetrahydro-1H-indazole.
Carboxylation: The carboxylic acid group at the 7-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Coupling agents such as carbodiimides or phosphonium salts.
Major Products
The major products formed from these reactions include substituted indazoles, amides, esters, and other functionalized derivatives, which are valuable intermediates in organic synthesis and drug development.
Applications De Recherche Scientifique
3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-1H-indazole: Lacks the tetrahydro and carboxylic acid groups, making it less versatile in certain applications.
4,5,6,7-tetrahydro-1H-indazole: Lacks the iodine and carboxylic acid groups, limiting its reactivity and biological activity.
3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Features additional methyl groups, which can influence its chemical properties and reactivity.
Uniqueness
3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C8H9IN2O2 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h5H,1-3H2,(H,10,11)(H,12,13) |
Clé InChI |
NPIHZFOGLYKUTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C(=NN2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)





![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)
